molecular formula C21H19ClN2O B5745090 N,N-dibenzyl-N'-(3-chlorophenyl)urea CAS No. 86764-42-3

N,N-dibenzyl-N'-(3-chlorophenyl)urea

Cat. No. B5745090
CAS RN: 86764-42-3
M. Wt: 350.8 g/mol
InChI Key: HBTPVYGPYRHKEV-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-(3-chlorophenyl)urea, also known as DCPU, is a compound that has gained attention in recent years due to its potential as an antitumor agent. DCPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N'-(3-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to induce the expression of pro-apoptotic genes.
Biochemical and Physiological Effects
N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to have a cytotoxic effect on cancer cells, but it does not appear to have a significant effect on normal cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation-related diseases.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its high purity and low toxicity. However, N,N-dibenzyl-N'-(3-chlorophenyl)urea is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N,N-dibenzyl-N'-(3-chlorophenyl)urea, including the development of more efficient synthesis methods, the exploration of its potential as an anti-inflammatory agent, and the investigation of its mechanism of action in cancer cells. In addition, N,N-dibenzyl-N'-(3-chlorophenyl)urea could be studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
N,N-dibenzyl-N'-(3-chlorophenyl)urea is a promising compound that has potential as an antitumor agent and anti-inflammatory agent. The synthesis method of N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied, and it has been shown to have high purity and low toxicity. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N,N-dibenzyl-N'-(3-chlorophenyl)urea has been synthesized using various methods, including the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a base, the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a catalyst, and the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a microwave irradiation. The most efficient method for synthesizing N,N-dibenzyl-N'-(3-chlorophenyl)urea is the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a catalyst, which yields a high purity product.

Scientific Research Applications

N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the proliferation of breast cancer cells, lung cancer cells, and colon cancer cells. In addition, N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1,1-dibenzyl-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c22-19-12-7-13-20(14-19)23-21(25)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTPVYGPYRHKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359731
Record name Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86764-42-3
Record name Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIBENZYLUREA
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